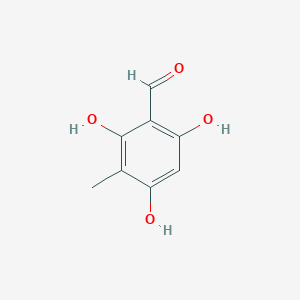

2,4,6-Trihydroxy-3-methylbenzaldehyde

Description

Properties

IUPAC Name |

2,4,6-trihydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIFJORMHWBUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS No: 55743-13-0). This polyhydroxybenzaldehyde is a valuable building block in synthetic chemistry, particularly for developing novel therapeutic agents.

Core Physicochemical & Spectroscopic Profile

2,4,6-Trihydroxy-3-methylbenzaldehyde is a substituted aromatic aldehyde whose chemical behavior is dictated by the interplay of its formyl, hydroxyl, and methyl functional groups. Understanding its fundamental properties is the first step in leveraging its synthetic potential.

Chemical Properties and Identifiers

A summary of the key physicochemical data provides a foundational reference for experimental design. The predicted values are derived from computational models and offer reliable estimates for handling and reaction planning.

| Property | Value | Source |

| CAS Number | 55743-13-0 | [1] |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1] |

| IUPAC Name | 2,4,6-trihydroxy-3-methylbenzaldehyde | [2] |

| Synonyms | Benzaldehyde, 2,4,6-trihydroxy-3-methyl- | [1] |

| Appearance | White to pale crystalline powder | [3] |

| Boiling Point | 309.7±37.0 °C (Predicted) | [1] |

| Density | 1.492±0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.72±0.28 (Predicted) | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Signature: A Causal Analysis

Structural elucidation and purity confirmation are critically dependent on spectroscopic analysis. The choice of method is dictated by the specific structural features we aim to verify.

-

¹H NMR Spectroscopy : This technique is paramount for mapping the proton environment. For 2,4,6-Trihydroxy-3-methylbenzaldehyde, the expected spectrum provides unambiguous confirmation of its key functional groups. The aldehydic proton signal appears significantly downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group.[4] The methyl group protons will present as a singlet around 2.2 ppm.[5] The sole aromatic proton will also be a singlet, while the three hydroxyl protons will appear as broad signals that can be exchanged with D₂O.

-

¹³C NMR Spectroscopy : This provides a carbon backbone map. The most characteristic signal is the aldehyde carbonyl carbon, which is highly deshielded and appears around 190 ppm.[6] Carbons attached to the electron-donating hydroxyl groups are shifted downfield within the aromatic region (approx. 150-165 ppm), while the methyl carbon appears upfield (~10-20 ppm).

-

Infrared (IR) Spectroscopy : IR spectroscopy is the gold standard for identifying functional groups based on their vibrational frequencies. The key diagnostic peaks include a strong, sharp C=O stretch for the aldehyde at approximately 1640-1680 cm⁻¹. The presence of hydroxyl groups is confirmed by a broad O-H stretching band from 3200-3500 cm⁻¹, with the broadening indicative of hydrogen bonding.[4] Characteristic aldehydic C-H stretching can also be observed as two weak bands between 2700-2900 cm⁻¹.[4]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight and provides insight into fragmentation patterns. The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 168, confirming the molecular formula C₈H₈O₄.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2,4,6-Trihydroxy-3-methylbenzaldehyde are central to its utility.

Synthetic Protocol: Gattermann Formylation

A robust and well-established method for synthesizing this compound is the Gattermann reaction, which introduces a formyl group onto a highly activated aromatic ring.[7][8] The causality behind this choice lies in its efficiency for formylating electron-rich phenols. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Sources

- 1. 2,4,6-trihydroxy-3-methylbenzaldehyde | 55743-13-0 [amp.chemicalbook.com]

- 2. 2,4,6-Trihydroxy-3-methylbenzaldehyde | C8H8O4 | CID 85844519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. Gattermann Reaction [unacademy.com]

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde: Physicochemical Characterization for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde (C₈H₈O₄), a substituted aromatic aldehyde with significant potential in pharmaceutical and chemical synthesis. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its fundamental characteristics is paramount for its effective application. This document delineates the predicted physicochemical properties, provides detailed, field-proven experimental protocols for their determination, and outlines the necessary safety and handling precautions. The methodologies are presented with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde belongs to the family of phenolic aldehydes, compounds that are key building blocks in the synthesis of a wide array of more complex molecules. The strategic placement of three hydroxyl groups and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential biological activity. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, making it a versatile precursor for various chemical transformations. This guide serves as a foundational resource for investigators working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

Precise experimental data for 2,4,6-Trihydroxy-3-methylbenzaldehyde is not widely available in the current literature. However, based on the analysis of structurally similar compounds, we can predict a range of its key physical properties. It is imperative for researchers to experimentally verify these properties for their specific samples.

Summary of Predicted and Known Properties

The following table summarizes the known and predicted physical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde and a closely related compound, 2,4,6-Trihydroxybenzaldehyde.

| Property | 2,4,6-Trihydroxy-3-methylbenzaldehyde | 2,4,6-Trihydroxybenzaldehyde | Reference(s) |

| Molecular Formula | C₈H₈O₄ | C₇H₆O₄ | |

| Molecular Weight | 168.15 g/mol | 154.12 g/mol | [1] |

| CAS Number | 55743-13-0 | 487-70-7 | [1] |

| Appearance | Predicted to be a crystalline solid | Brown or pink powder | [2] |

| Melting Point | Predicted to be in the range of 180-200 °C | ~195 °C (decomposes) | [1] |

| Boiling Point | Not available; likely to decompose upon heating | Not available; decomposes | |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and aqueous bases; sparingly soluble in water. | Soluble in water and hot water. Soluble in alcohol solvents. |

Structural Information

The molecular structure of 2,4,6-Trihydroxy-3-methylbenzaldehyde is foundational to its chemical behavior.

Caption: 2D structure of 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline 2,4,6-Trihydroxy-3-methylbenzaldehyde using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Initial Determination: Heat the sample at a moderate rate (5-10°C/minute) to determine an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and application in chemical reactions. The presence of multiple polar hydroxyl groups and a nonpolar methyl group and aromatic ring suggests a nuanced solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Also, prepare 5% aqueous solutions of NaOH and HCl.

-

Sample Preparation: Place approximately 10 mg of 2,4,6-Trihydroxy-3-methylbenzaldehyde into separate small test tubes.

-

Solvent Addition: Add 1 mL of each solvent to a respective test tube.

-

Observation: Agitate the tubes vigorously for 1-2 minutes. Observe and record whether the compound dissolves completely, partially, or remains insoluble at room temperature.

-

Heating: For solvents in which the compound is sparingly soluble or insoluble, gently warm the test tube in a water bath to observe any change in solubility with temperature.

-

Acid-Base Solubility: The solubility in aqueous NaOH would indicate acidic protons (from the phenolic hydroxyl groups), while insolubility in aqueous HCl would confirm the absence of a basic functional group.

Caption: Decision tree for solubility profiling.

Spectroscopic Characterization

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. The spectra will confirm the presence and connectivity of the aldehyde, hydroxyl, methyl, and aromatic protons and carbons.

¹H NMR - Predicted Chemical Shifts (δ):

-

Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet)

-

Aromatic proton (-CH-): ~6.0-7.0 ppm (singlet, due to symmetrical substitution)

-

Hydroxyl protons (-OH): Broad signals, chemical shift can vary depending on solvent and concentration.

-

Methyl protons (-CH₃): ~2.0-2.5 ppm (singlet)

¹³C NMR - Predicted Chemical Shifts (δ):

-

Carbonyl carbon (-CHO): ~190 ppm

-

Aromatic carbons (-C-OH, -C-CH₃, -C-CHO): ~100-160 ppm

-

Methyl carbon (-CH₃): ~10-20 ppm

Sample Preparation Protocol (for solution-state NMR):

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the hydroxyl protons.

-

Sample Weighing: Accurately weigh 5-10 mg of 2,4,6-Trihydroxy-3-methylbenzaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.

-

Acquisition: Acquire the NMR spectra according to the instrument's standard operating procedures.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands (cm⁻¹):

-

O-H stretch (hydroxyl groups): Broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹

-

C=O stretch (aldehyde): Strong, sharp band around 1650-1680 cm⁻¹ (conjugated)

-

C=C stretch (aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹

-

C-O stretch (phenol): ~1200-1260 cm⁻¹

Sample Preparation Protocol (KBr Pellet Method):

-

Grinding: Grind 1-2 mg of 2,4,6-Trihydroxy-3-methylbenzaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic aldehydes.

Predicted UV-Vis Absorption:

-

Phenolic compounds typically exhibit strong absorption bands in the UV region. For 2,4,6-Trihydroxy-3-methylbenzaldehyde, expect absorption maxima (λ_max) around 280-320 nm, corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group.

Sample Preparation and Analysis Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a dilute stock solution of 2,4,6-Trihydroxy-3-methylbenzaldehyde of a known concentration.

-

Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Analysis: Record the UV-Vis spectrum of each solution from approximately 200 to 400 nm using a quartz cuvette, with the pure solvent as a blank.

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λ_max).

Safety and Handling

Based on the safety data for the closely related compound 2,4,6-Trihydroxybenzaldehyde, the following precautions should be taken when handling 2,4,6-Trihydroxy-3-methylbenzaldehyde:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde and detailed protocols for their experimental determination. While specific experimental data for this compound remains limited, the provided methodologies, grounded in established scientific principles, empower researchers to thoroughly characterize their samples. Adherence to the outlined safety protocols is essential for the responsible handling of this and similar chemical reagents. The insights and procedures detailed herein are intended to facilitate and accelerate research and development efforts involving this promising chemical entity.

References

Sources

2,4,6-Trihydroxy-3-methylbenzaldehyde CAS number 55743-13-0

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS No. 55743-13-0), a functionalized phenolic aldehyde. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and potential applications, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

2,4,6-Trihydroxy-3-methylbenzaldehyde belongs to the phloroglucinol family, a class of compounds known for their rich biological activities. The core structure, a benzene ring highly activated by three hydroxyl groups, combined with a formyl group and a methyl substituent, makes it a valuable and versatile building block in organic synthesis. The electron-donating nature of the hydroxyl and methyl groups significantly influences the reactivity of the aromatic ring and the aldehyde functionality, opening avenues for the synthesis of complex molecular architectures. Its structural similarity to naturally occurring bioactive compounds, such as 2,4,6-Trihydroxy-3-geranyl acetophenone, suggests potential pharmacological relevance in areas like anti-inflammatory and anti-cancer research[1].

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; H_CHO [label="H", pos="3.4,1.0!"]; O_CHO [label="O", pos="2.9,2.5!"]; O2 [label="OH", pos="-2.6,1.5!"]; C_Me [label="CH₃", pos="-2.6,-1.5!"]; O4 [label="OH", pos="0,-3.0!"]; O6 [label="OH", pos="2.6,-1.5!"]; H5 [label="H", pos="1.9, -1.3!"];

// Benzene ring with alternating bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C6; C6 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- O2; C3 -- C_Me; C4 -- O4; C5 -- H5; C1 -- O6;

} caption: "2D Structure of 2,4,6-Trihydroxy-3-methylbenzaldehyde"

Synthesis Pathway: Formylation of 2-Methylphloroglucinol

The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde is most effectively achieved via electrophilic formylation of 2-methylphloroglucinol (2-methyl-1,3,5-benzenetriol), the logical precursor. The high electron density of the precursor's aromatic ring makes it susceptible to formylation. The Gattermann reaction is a classic and appropriate choice for this transformation.

Causality of Method Selection: The Gattermann reaction, which utilizes hydrogen cyanide (HCN) and a Lewis acid catalyst, is ideal for formylating highly activated aromatic rings like phenols and their ethers[2]. A safer modification, which is strongly recommended, employs zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl). In this variant, the toxic gaseous HCN is generated in situ, minimizing handling risks while the concurrently formed zinc chloride can act as the Lewis acid catalyst[2]. This approach avoids the hazards of handling pure HCN directly.

Detailed Experimental Protocol: Gattermann Synthesis

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Step 1: Reaction Setup

-

To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-methylphloroglucinol (10 mmol, 1.40 g).

-

Add anhydrous diethyl ether (100 mL) to dissolve the starting material.

-

In a separate, dry flask, suspend zinc cyanide (Zn(CN)₂, 20 mmol, 2.35 g) in 50 mL of anhydrous diethyl ether.

-

Cool the 2-methylphloroglucinol solution to 0°C in an ice bath.

Step 2: Reagent Addition and Reaction

-

While vigorously stirring the 2-methylphloroglucinol solution, add the zinc cyanide suspension in portions.

-

Begin bubbling dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic; maintain the temperature at 0-5°C.

-

Continue passing HCl gas for 2-3 hours. An oily aldimine hydrochloride precipitate is expected to form.

-

After the addition of HCl, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.

Step 3: Hydrolysis and Work-up

-

Decant the ether layer.

-

To the remaining oily residue, add 100 mL of water and heat the mixture on a steam bath for 15-20 minutes to hydrolyze the aldimine intermediate to the desired aldehyde.

-

Cool the mixture to room temperature. The crude product may precipitate.

-

Perform an extraction with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted HCl, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Validation

-

The crude solid should be purified using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4,6-Trihydroxy-3-methylbenzaldehyde as a solid.

-

Validate the product's identity and purity via melting point determination, NMR, IR, and Mass Spectrometry as described in Section 4.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the successful synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde. The data presented below are predicted values and should be confirmed experimentally[3].

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 55743-13-0 | [3] |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Boiling Point | 309.7 ± 37.0 °C (Predicted) | [3] |

| Density | 1.492 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.72 ± 0.28 (Predicted) | [3] |

| Storage Temp. | 2-8°C under inert gas | [3] |

Table 2: Key Spectroscopic Data (Predicted/Typical)

| Technique | Key Peaks and Assignments |

| ¹H NMR | ~11-12 ppm (s, 2H, -OH, H-bonded), ~10.0 ppm (s, 1H, -CHO), ~9.5 ppm (s, 1H, -OH), ~6.0 ppm (s, 1H, Ar-H), ~2.1 ppm (s, 3H, -CH₃) |

| IR (Infrared) | 3200-3400 cm⁻¹ (broad, O-H stretch), 2800-2900 cm⁻¹ (C-H stretch, aldehyde), 1640-1660 cm⁻¹ (strong, C=O stretch, aldehyde), 1600 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spec (EI) | m/z 168 (M⁺, molecular ion), m/z 167 (M-H)⁺, m/z 139 (M-CHO)⁺ |

Protocols for Spectroscopic Characterization

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds to observe the exchangeable hydroxyl protons.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis : Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with predicted values and data from similar compounds to confirm the structure[4].

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount (~1 mg) of the dry sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands for the key functional groups (hydroxyl, aldehyde, aromatic ring) as listed in Table 2[5][6].

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragmentation patterns to confirm the molecular weight and structural fragments[7].

Applications in Drug Development and Research

While specific research on 2,4,6-Trihydroxy-3-methylbenzaldehyde is limited, its structural motifs are present in numerous biologically active molecules, making it a compound of high interest.

-

Synthetic Intermediate : Its primary role is as a precursor for synthesizing more complex molecules. The aldehyde group is a versatile handle for reactions such as Wittig olefination, reductive amination, and aldol condensations. The phenolic hydroxyl groups can be alkylated or acylated to modulate solubility and biological activity. It serves as a key building block for synthesizing derivatives of natural products or novel heterocyclic systems.

-

Potential Pharmacological Activity : The phloroglucinol core is associated with a wide range of biological activities. The closely related compound 2,4,6-Trihydroxybenzaldehyde is known to be an inhibitor of NF-κB and xanthine oxidase, suggesting potential anti-inflammatory and anti-gout activities[8][9]. It is plausible that 2,4,6-Trihydroxy-3-methylbenzaldehyde could exhibit similar or modulated activities. Research into related compounds like 4-Hydroxy-3-methylbenzaldehyde derivatives has shown promising antioxidant and antimicrobial properties[10][11].

Safety and Handling

Proper handling is crucial when working with any chemical substance. The following information is based on related compounds and general laboratory safety principles.

Table 3: Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][12] |

-

Handling : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation[3].

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

References

-

An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity. 8

-

2,4,6-Trihydroxybenzaldehyde = 97 487-70-7. 9

-

CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde. 13

-

2,4,6-Trihydroxybenzaldehyde. 5

-

Gattermann Koch Reaction Detailed Explanation with Applications. 14

-

2,4,6-trihydroxy-3-methylbenzaldehyde | 55743-13-0. 3

-

2,4,6-Trihydroxybenzaldehyde Mass Spectrum. 7

-

CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. 15

-

Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. 16

-

2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0. 17

-

Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. 18

-

3-Methylbenzaldehyde | C8H8O | CID 12105. 19

-

H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. 20

-

2,4,6-TRIHYDROXYBENZALDEHYDE(487-70-7) 1H NMR spectrum. 4

-

SAFETY DATA SHEET - 2-Hydroxy-3-methylbenzaldehyde. 12

-

Gattermann reaction. 2

-

2,4,6-Trihydroxybenzaldehyde | C7H6O4 | CID 68099. 21

-

3-Methylbenzaldehyde IR Spectrum. 22

-

Material Safety Data Sheet - 3-METHYL BENZALDEHYDE. 23

-

A Comparative Guide to the Biological Activity of 4-Hydroxy-3-methylbenzaldehyde Derivatives and Analogues. 10

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. 24

-

2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum. 25

-

SAFETY DATA SHEET - 4-Methylbenzaldehyde.

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. 11

-

2-Hydroxy-3-methylbenzaldehyde 98 824-42-0.

-

MSDS of 2,4,6-Trimethylbenzaldehyde. 26

-

1H NMR Spectrum for 3-Methylbenzaldehyde. 27

-

IR spectra of 3-hydroxybenzaldehyde. 28

-

Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone. 1

-

Safety Data Sheet: Benzaldehyde. 29

-

Infrared spectrum of benzaldehyde. 6

-

Benzaldehyde, 2,4,6-trimethyl-. 30

-

4-Hydroxy-3-methylbenzaldehyde 97 15174-69-3.

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. 31

-

2,4,6-Trimethoxybenzaldehyde. 32

-

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde. 33

-

4-Hydroxy-3-methylbenzaldehyde. 34

Sources

- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-trihydroxy-3-methylbenzaldehyde | 55743-13-0 [amp.chemicalbook.com]

- 4. 2,4,6-TRIHYDROXYBENZALDEHYDE(487-70-7) 1H NMR [m.chemicalbook.com]

- 5. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,4,6-三羟基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. fishersci.de [fishersci.de]

- 13. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]

- 14. testbook.com [testbook.com]

- 15. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 16. danielbregante.wordpress.com [danielbregante.wordpress.com]

- 17. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]

- 18. researchgate.net [researchgate.net]

- 19. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2,4,6-Trihydroxybenzaldehyde | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3-Methylbenzaldehyde [applets.kcvs.ca]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. rsc.org [rsc.org]

- 25. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum [chemicalbook.com]

- 26. capotchem.com [capotchem.com]

- 27. hmdb.ca [hmdb.ca]

- 28. researchgate.net [researchgate.net]

- 29. carlroth.com [carlroth.com]

- 30. Benzaldehyde, 2,4,6-trimethyl- [webbook.nist.gov]

- 31. nbinno.com [nbinno.com]

- 32. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 33. 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde | C12H14O5 | CID 16728390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Natural Sources of 2,4,6-Trihydroxy-3-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a phenolic aldehyde belonging to the phloroglucinol class of compounds. Its molecular structure, characterized by a benzene ring with three hydroxyl groups, a methyl group, and a formyl group, suggests significant potential for biological activity. Phloroglucinol and its derivatives are known for a wide range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the potential natural sources of 2,4,6-Trihydroxy-3-methylbenzaldehyde, its likely biosynthetic origins, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this and related natural products.

Chapter 1: The Biosynthetic Blueprint: From Simple Precursors to a Complex Aldehyde

The biosynthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde is not explicitly detailed in the current scientific literature. However, based on the well-established pathways for the formation of the phloroglucinol core and its subsequent modifications in various organisms, a probable biosynthetic route can be proposed. The core structure is synthesized via the polyketide pathway, followed by tailoring reactions to introduce the methyl and formyl groups.

Formation of the Phloroglucinol Core

The biosynthesis of the 1,3,5-trihydroxybenzene (phloroglucinol) ring is a conserved process in many bacteria, fungi, and plants. It proceeds through the head-to-tail condensation of three molecules of malonyl-CoA, a common building block in fatty acid and polyketide synthesis. This reaction is typically catalyzed by a type III polyketide synthase.

A key enzyme in this process is Phloroglucinol synthase, which catalyzes the cyclization and aromatization of the polyketide intermediate to form phloroglucinol. This foundational molecule then serves as the scaffold for further enzymatic modifications.

Tailoring Reactions: Methylation and Formylation

Following the formation of the phloroglucinol core, two key tailoring reactions are necessary to yield 2,4,6-Trihydroxy-3-methylbenzaldehyde:

-

C-Methylation: The introduction of a methyl group onto the aromatic ring is typically catalyzed by a C-methyltransferase, which uses S-adenosyl methionine (SAM) as the methyl donor.

-

Formylation: The addition of a formyl group (an aldehyde) can occur through several enzymatic mechanisms, including the action of a formyltransferase or an oxidase that acts on a methyl group.

The precise order and specificity of these tailoring enzymes would ultimately determine the final structure of the natural product.

Caption: Proposed biosynthetic pathway of 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Chapter 2: Unearthing the Natural Reservoirs: A Focus on Lichens

While the direct isolation of 2,4,6-Trihydroxy-3-methylbenzaldehyde from a specific natural source is not yet prominently reported, strong evidence points towards lichens as a highly probable origin. The presence of a more complex derivative, 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde, in the LOTUS natural products database, which catalogues compounds of natural origin, provides a significant clue.

Lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium. They are renowned for producing a vast array of unique secondary metabolites, many of which are phenolic compounds with interesting biological activities.

Lichens as a Prolific Source of Benzaldehydes

Several studies have documented the isolation of structurally related benzaldehydes from various lichen species. For instance, atranol (2,6-dihydroxy-4-methyl benzaldehyde), a compound with a similar substitution pattern, has been identified in the Himalayan lichen Parmelia reticulata. This strongly suggests that other isomers and derivatives, including 2,4,6-Trihydroxy-3-methylbenzaldehyde, are likely to be found within the lichen kingdom.

| Potential Natural Source (Genus) | Related Compound Isolated | Significance |

| Parmelia | Atranol (2,6-dihydroxy-4-methyl benzaldehyde) | Demonstrates the production of methylated and hydroxylated benzaldehydes in this genus. |

| Evernia | Evernic acid (a depside containing a benzaldehyde moiety) | Indicates the presence of the necessary biosynthetic machinery for benzaldehyde derivatives. |

| Usnea | Usnic acid (a dibenzofuran derivative) | While not a benzaldehyde, its biosynthesis involves similar phenolic precursors. |

Chapter 3: A Practical Guide to Extraction and Isolation

The successful isolation of 2,4,6-Trihydroxy-3-methylbenzaldehyde from a natural source, such as lichens, requires a systematic approach involving efficient extraction and purification techniques. The following protocol provides a general yet detailed workflow that can be adapted and optimized for this specific target compound.

Step-by-Step Extraction and Isolation Protocol

-

Sample Preparation:

-

Thoroughly clean the collected lichen material to remove any debris.

-

Air-dry or freeze-dry the lichen to preserve the secondary metabolites.

-

Grind the dried lichen into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered lichen material in a suitable organic solvent. Acetone and methanol are commonly used and have proven effective for extracting phenolic compounds from lichens.

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours.

-

Repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation of the Crude Extract:

-

Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and butanol). This will separate the compounds based on their polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the target compound.

-

-

Chromatographic Purification:

-

Column Chromatography: Pack a glass column with silica gel and equilibrate it with a non-polar solvent. Load the enriched fraction onto the column and elute with a gradient of increasing polarity (e.g., a hexane-ethyl acetate mixture). Collect the fractions and analyze them by TLC.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.

-

Caption: A generalized workflow for the extraction and isolation of 2,4,6-Trihydroxy-3-methylbenzaldehyde from lichens.

Chapter 4: Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide information about the chromophores present in the molecule, which is characteristic of phenolic compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as hydroxyl (-OH), aldehyde (-CHO), and aromatic C-H bonds.

Chapter 5: Biological Activities and Therapeutic Potential

While the specific biological activities of 2,4,6-Trihydroxy-3-methylbenzaldehyde have not been extensively studied, the activities of structurally similar compounds provide a strong indication of its potential therapeutic applications.

| Biological Activity | Relevant Assay | Potential Therapeutic Application |

| Antioxidant | DPPH radical scavenging assay, ABTS assay | Prevention of oxidative stress-related diseases |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assay | Treatment of bacterial and fungal infections |

| Anti-inflammatory | Inhibition of nitric oxide production in macrophages | Management of inflammatory conditions |

| Anticancer | Cytotoxicity assays against various cancer cell lines | Development of new anticancer agents |

Conclusion

2,4,6-Trihydroxy-3-methylbenzaldehyde represents a promising yet underexplored natural product with significant potential for drug development. While its direct natural source is yet to be definitively identified, lichens stand out as a highly probable reservoir. The biosynthetic pathways of related phloroglucinol derivatives provide a solid foundation for understanding its formation in nature. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to pursue the isolation, characterization, and biological evaluation of this intriguing molecule. Further investigation into the natural occurrence and pharmacological properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem Compound Summary for CID 85844519, 2,4,6-Trihydroxy-3-methylbenzaldehyde. National Center for Biotechnology Information. ([Link])

-

PubChem Compound Summary for CID 15609883, 2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde. National Center for Biotechnology Information. ([Link])

-

Goel, M., et al. (2011). Investigation of Allelopathic Potentiality of the Himalyan Lichen Parmelia Reticulata Tayl. Against Phalaris Minor Retz. ResearchGate. ([Link])

2,4,6-Trihydroxy-3-methylbenzaldehyde molecular structure and weight

An In-depth Technical Guide to 2,4,6-Trihydroxy-3-methylbenzaldehyde

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde. As a member of the phenolic aldehyde family, its structure is characterized by a benzene ring core functionalized with three hydroxyl (-OH) groups, one methyl (-CH₃) group, and a formyl (-CHO) group. This unique arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (aldehyde) groups imparts significant chemical reactivity and makes it a valuable intermediate in synthetic organic chemistry. Its potential applications lie in the development of novel pharmaceuticals, agrochemicals, and specialized polymers, serving as a versatile scaffold for constructing more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, characterization workflow, and key safety considerations for laboratory professionals.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2,4,6-Trihydroxy-3-methylbenzaldehyde consists of a central benzene ring. The formyl group, which defines the compound as a benzaldehyde, is designated at position 1. The hydroxyl groups are located at positions 2, 4, and 6, while the methyl group is at position 3. This substitution pattern leads to intramolecular hydrogen bonding between the ortho hydroxyl groups and the aldehyde, influencing its conformation and reactivity.

Key Physicochemical Data

The fundamental properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2,4,6-trihydroxy-3-methylbenzaldehyde | [1] |

| CAS Number | 55743-13-0 | [1][2] |

| Molecular Formula | C₈H₈O₄ | [1][2] |

| Molecular Weight | 168.15 g/mol | [2] |

| MDL Number | MFCD24674224 | [1][2] |

| PubChem CID | 85844519 | [1][3] |

| InChI Key | NUIFJORMHWBUMI-UHFFFAOYSA-N | [1] |

| SMILES | Cc1c(O)cc(O)cc(O)c1C=O | Inferred from IUPAC Name |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis Methodology: Vilsmeier-Haack Reaction

The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde is most effectively achieved via the formylation of 2-methylphloroglucinol (2-methylbenzene-1,3,5-triol). The Vilsmeier-Haack reaction is a robust and widely used method for introducing a formyl group onto an electron-rich aromatic ring.

Expertise & Rationale: This choice is predicated on the high nucleophilicity of the 2-methylphloroglucinol ring, which is strongly activated by three hydroxyl groups. The Vilsmeier-Haack reagent, a chloromethyleniminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), serves as a mild electrophile, allowing for regioselective formylation under controlled conditions. The reaction proceeds via electrophilic aromatic substitution.

Experimental Protocol

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, chill N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the chilled DMF with vigorous stirring. This is a highly exothermic reaction and must be performed slowly to maintain the temperature below 10°C. The formation of the electrophilic Vilsmeier reagent is critical.

-

Substrate Addition: Dissolve the starting material, 2-methylphloroglucinol, in a separate portion of DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 40-50°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

-

Product Isolation: The crude product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual acids and salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms the molecular structure through complementary spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a distinct singlet for the aldehyde proton (~9-10 ppm), singlets for the hydroxyl protons (variable, depending on solvent), a singlet for the aromatic proton, and a singlet for the methyl group protons (~2-3 ppm).

-

¹³C NMR: Key resonances would be the aldehyde carbon (~190 ppm), aromatic carbons attached to hydroxyl groups (~150-160 ppm), other aromatic carbons, and the methyl carbon (~10-20 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad O-H stretching band for the hydroxyl groups (~3200-3500 cm⁻¹), a strong C=O stretching band for the aldehyde (~1650-1700 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).[4]

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.15). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₈H₈O₄).

Applications in Research and Drug Development

While specific applications for 2,4,6-Trihydroxy-3-methylbenzaldehyde are still emerging, its structural parent, 2,4,6-Trihydroxybenzaldehyde, is a known reactant for synthesizing a variety of biologically active molecules. These include:

-

Inhibitors of xanthine oxidase and protein glycation.

-

Precursors for creating derivatives of Esculentoside A, which exhibit haemolytic activity.

-

Building blocks for methylated epigallocatechin gallate (EGCG) libraries used in anticancer research.

By extension, 2,4,6-Trihydroxy-3-methylbenzaldehyde serves as a highly valuable intermediate. The additional methyl group provides a point of steric and electronic differentiation, allowing researchers to fine-tune the properties of target molecules. Its polysubstituted nature makes it an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with related phenolic aldehydes, 2,4,6-Trihydroxy-3-methylbenzaldehyde should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[5][6]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Health Hazards: While specific data is limited, analogous compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] The compound may be air or light-sensitive, and storage under an inert atmosphere is recommended.[2][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

2,4,6-Trihydroxy-3-methoxy-5-methylbenzaldehyde | C9H10O5 - PubChem. PubChem. [Link]

-

2,4,6-Trihydroxy-3-methylbenzaldehyde | CAS 55743-13-0. AMERICAN ELEMENTS ®. [Link]

-

2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde | C12H14O5 - PubChem. PubChem. [Link]

-

2,4,6-Trihydroxy-3-methylbenzaldehyde | C8H8O4 | CID 85844519 - PubChem. NIH. [Link]

-

SAFETY DATA SHEET. Generic SDS source. [Link]

-

Study on Synthesis of 2,4,6-trimethylbenzaldehyde - Dissertation. CNKI. [Link]

-

2,4,6-Trimethoxy-3-methylbenzaldehyde, 5 g. Carl ROTH. [Link]

-

2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0. The Good Scents Company. [Link]

-

2,4,6-Trihydroxybenzaldehyde. NIST WebBook. [Link]

- Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents.

-

2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde | C11H12O5 - PubChem. PubChem. [Link]

-

Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0). Cheméo. [Link]

-

487-68-3 | MFCD00003341 | 2,4,6-Trimethylbenzaldehyde. AA Blocks. [Link]

-

2,4,6-Trihydroxy-3-methylbenzaldehyde. MySkinRecipes. [Link]

-

4-Hydroxy-3-methylbenzaldehyde. NIST WebBook. [Link]

-

2,4-dihydroxy-3-methylbenzaldehyde (C8H8O3). PubChemLite. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 55743-13-0|2,4,6-Trihydroxy-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2,4,6-Trihydroxy-3-methylbenzaldehyde | C8H8O4 | CID 85844519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.de [fishersci.de]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Introduction

2,4,6-Trihydroxy-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in drug discovery and natural product synthesis. Its unique substitution pattern, featuring three hydroxyl groups, a methyl group, and an aldehyde function on a benzene ring, imparts a distinct electronic and structural character, making it a valuable synthon for the development of novel therapeutic agents and complex organic molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4,6-Trihydroxy-3-methylbenzaldehyde, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral characteristics. The methodologies described herein are designed to serve as a robust framework for researchers working with this and similar polysubstituted phenolic compounds.

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Data for 2,4,6-Trihydroxy-3-methylbenzaldehyde

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale and Key Insights |

| O-H Stretch (phenolic) | 3500 - 3200 | Strong, Broad | The three hydroxyl groups will likely engage in intermolecular and potentially intramolecular hydrogen bonding, leading to a broad absorption band. The exact position and shape will be sensitive to the sample's physical state (solid vs. solution) and concentration. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | This absorption arises from the stretching of the C-H bond on the aromatic ring. |

| C-H Stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 | Medium, often two distinct peaks | The aldehydic C-H stretch is characteristic and often appears as a doublet (Fermi resonance). This is a key diagnostic peak for the aldehyde functionality. |

| C=O Stretch (aldehyde) | 1680 - 1650 | Strong | The carbonyl stretch of the aldehyde is expected to be at a lower frequency than a typical aromatic aldehyde due to the electron-donating effect of the three hydroxyl groups, which delocalize electron density into the ring and onto the carbonyl group. Intramolecular hydrogen bonding between the ortho hydroxyl groups and the carbonyl oxygen will further lower this frequency. |

| C=C Stretch (aromatic) | 1620 - 1580 and 1500 - 1450 | Medium to Strong | These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |

| C-O Stretch (phenol) | 1260 - 1180 | Strong | This strong absorption is due to the stretching vibration of the C-O bond of the phenolic hydroxyl groups. |

| C-H Bend (aromatic) | 900 - 675 | Medium to Strong | The out-of-plane bending vibrations of the aromatic C-H bond can provide information about the substitution pattern. For a pentasubstituted ring, the pattern may be complex. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A robust and common method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2,4,6-Trihydroxy-3-methylbenzaldehyde sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[1]

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary.

Workflow for IR Spectral Analysis

Caption: Workflow for the identification of key functional groups in 2,4,6-Trihydroxy-3-methylbenzaldehyde using IR spectroscopy.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers, and how they are coupled to neighboring protons.

Predicted ¹H NMR Data for 2,4,6-Trihydroxy-3-methylbenzaldehyde (in DMSO-d₆)

Note: DMSO-d₆ is a common solvent for polyhydroxylated aromatic compounds due to its ability to dissolve the sample and exchange with the acidic hydroxyl protons, which then often appear as broad singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It will appear as a sharp singlet as it has no adjacent protons. |

| Phenolic (-OH) | 8.0 - 12.0 | Broad Singlet (br s) | 3H | The chemical shifts of phenolic protons are highly variable and depend on concentration, temperature, and hydrogen bonding. In DMSO-d₆, they are often observed as broad signals. The three -OH groups may appear as one broad signal or as separate broad signals. |

| Aromatic (Ar-H) | 5.8 - 6.5 | Singlet (s) | 1H | There is only one proton on the aromatic ring. It is expected to be significantly shielded (shifted upfield) due to the strong electron-donating effects of the three hydroxyl groups. It will be a singlet as it has no adjacent protons to couple with. |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data for 2,4,6-Trihydroxy-3-methylbenzaldehyde (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Key Insights |

| Aldehyde (C=O) | 185 - 195 | The aldehydic carbonyl carbon is highly deshielded and appears far downfield. |

| C-OH (C2, C4, C6) | 150 - 165 | The carbons attached to the hydroxyl groups are significantly deshielded by the electronegative oxygen atoms. They are expected to be in a similar chemical shift range, with slight variations due to their position relative to the other substituents. |

| C-CHO (C1) | 105 - 115 | The carbon atom to which the aldehyde group is attached will be shielded by the ortho and para hydroxyl groups. |

| C-CH₃ (C3) | 100 - 110 | The carbon bearing the methyl group will also be shielded by the adjacent hydroxyl groups. |

| C-H (C5) | 90 - 100 | The carbon atom bonded to the sole aromatic proton will be the most shielded of the aromatic carbons due to the cumulative electron-donating effect of the three hydroxyl groups. |

| Methyl (-CH₃) | 8 - 15 | The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-Trihydroxy-3-methylbenzaldehyde in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time) is crucial.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

Relationship between NMR Data and Molecular Structure

Caption: Correlation of predicted ¹H and ¹³C NMR signals with the functional groups of 2,4,6-Trihydroxy-3-methylbenzaldehyde.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data for 2,4,6-Trihydroxy-3-methylbenzaldehyde

-

Molecular Formula: C₈H₈O₄

-

Exact Mass: 168.0423 g/mol

-

Nominal Molecular Weight: 168 g/mol

Electron Ionization (EI) Mass Spectrometry:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation.

| m/z | Proposed Fragment | Rationale and Key Insights |

| 168 | [M]⁺ | The molecular ion peak. Its intensity may be moderate to low due to the facile fragmentation of this highly functionalized molecule. |

| 167 | [M-H]⁺ | Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway for benzaldehydes. This is often a prominent peak. |

| 139 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) via cleavage of the C-C bond between the ring and the aldehyde group. |

| 111 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment, a characteristic fragmentation of phenolic compounds. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe for solid samples. The probe is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded by a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals or molecules.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Fragmentation Pathway in EI-MS

Caption: Predicted major fragmentation pathway for 2,4,6-Trihydroxy-3-methylbenzaldehyde under Electron Ionization (EI) conditions.

IV. Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2,4,6-Trihydroxy-3-methylbenzaldehyde. The synergistic application of IR, NMR, and MS provides a powerful toolkit for the unambiguous identification and structural elucidation of this important synthetic intermediate. The detailed protocols and interpretive rationale presented herein are intended to empower researchers in their synthetic and analytical endeavors. While the predicted data serves as a strong baseline, it is imperative to confirm these characteristics with experimental data on a verified sample. The principles outlined, however, provide a solid foundation for interpreting the experimentally obtained spectra with confidence.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][7][8][9][10][11][12][13]

-

Pouramini, Z., & Moradi, A. (2013). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society, 17(2), 233-238. [Link][14]

-

PubChem. National Center for Biotechnology Information. [Link][18][19][20][21][22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. Benzaldehyde, 2,4,6-trimethyl- [webbook.nist.gov]

- 8. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]

- 9. Benzaldehyde, 3-methyl- [webbook.nist.gov]

- 10. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]

- 11. Benzaldehyde, 2,4,6-trimethyl- [webbook.nist.gov]

- 12. Benzaldehyde, 3-methyl- [webbook.nist.gov]

- 13. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 14. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 15. hmdb.ca [hmdb.ca]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2,4,6-Trihydroxy-3-(3-methylbutanoyl)benzaldehyde | C12H14O5 | CID 16728390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,4,6-Trihydroxy-3-(2-methylpropanoyl)benzaldehyde | C11H12O5 | CID 172222731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 22. 3-Methylbenzaldehyde | C8H8O | CID 12105 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,4,6-Trihydroxy-3-methylbenzaldehyde

Abstract

2,4,6-Trihydroxy-3-methylbenzaldehyde, a substituted phenolic aldehyde, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a trifecta of hydroxyl groups and a methyl substituent on a benzaldehyde scaffold, suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive exploration of the known and extrapolated biological activities of this compound, drawing upon evidence from closely related analogs. We delve into its anticipated antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, providing detailed experimental protocols for their evaluation. Furthermore, this guide elucidates the potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK, visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to catalyze further investigation into this promising, yet understudied, molecule.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Phenolic compounds are a cornerstone of natural product chemistry, renowned for their broad spectrum of biological activities. Among these, hydroxy- and methoxy-substituted benzaldehydes have garnered considerable attention for their therapeutic promise. The strategic placement of hydroxyl and other functional groups on the benzene ring dictates the molecule's reactivity, bioavailability, and interaction with biological targets.

2,4,6-Trihydroxy-3-methylbenzaldehyde belongs to this esteemed class of compounds. While direct and extensive research on this specific molecule is limited, its structural similarity to well-studied analogs, such as 2,4,6-trihydroxybenzaldehyde and other methylated phenolic aldehydes, allows for informed postulations regarding its biological potential. The presence of multiple hydroxyl groups suggests potent antioxidant and radical-scavenging capabilities. The overall substitution pattern may also confer significant anti-inflammatory, antimicrobial, and cytotoxic activities. This guide will synthesize the available data on related compounds to build a comprehensive profile of the likely biological activities of 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4,6-Trihydroxy-3-methylbenzaldehyde is fundamental to its application in biological research.

| Property | Value |

| IUPAC Name | 2,4,6-Trihydroxy-3-methylbenzaldehyde |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents and aqueous bases |

Synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde

The synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde can be approached through various established organic chemistry methodologies. A plausible synthetic route is the formylation of 2-methylphloroglucinol (1,3,5-Trihydroxy-2-methylbenzene). The Vilsmeier-Haack reaction is a common and effective method for the formylation of activated aromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an activated phenol, which can be adapted for the synthesis of 2,4,6-Trihydroxy-3-methylbenzaldehyde from 2-methylphloroglucinol.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) under cooling in an ice bath.

-

Reaction Setup: Dissolve 2-methylphloroglucinol in DMF and add it to the reaction flask.

-

Addition of Vilsmeier Reagent: Slowly add the prepared Vilsmeier reagent to the solution of 2-methylphloroglucinol while maintaining a low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is then cooled and poured into ice-cold water or a dilute acid solution to hydrolyze the intermediate iminium salt.

-

Product Isolation: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2,4,6-Trihydroxy-3-methylbenzaldehyde.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research conducted on structurally similar benzaldehydes, 2,4,6-Trihydroxy-3-methylbenzaldehyde is predicted to exhibit a range of significant biological activities.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic ring is a strong indicator of potent antioxidant activity. These groups can readily donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene ring can donate a hydrogen atom to a radical, forming a more stable phenoxyl radical, which can be further stabilized by resonance. The methyl group at the 3-position may also influence the antioxidant activity through electronic and steric effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[1][2]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of 2,4,6-Trihydroxy-3-methylbenzaldehyde in methanol.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound at different concentrations. A control well containing only DPPH solution and methanol should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating key inflammatory pathways. The parent compound, 2,4,6-trihydroxybenzaldehyde, and other related benzaldehydes have been shown to inhibit inflammatory responses.[3][4]

A primary mechanism through which phenolic compounds exert their anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation can lead to a reduction in the production of inflammatory mediators. Additionally, the mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be targeted by such compounds.[6][7]

Diagram: Proposed Inhibition of NF-κB Signaling Pathway

Caption: Proposed inhibition of the NF-κB signaling pathway.